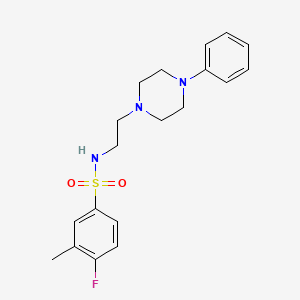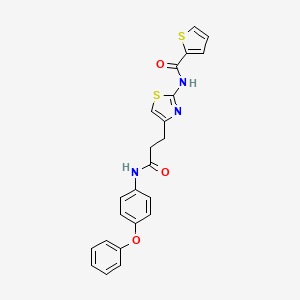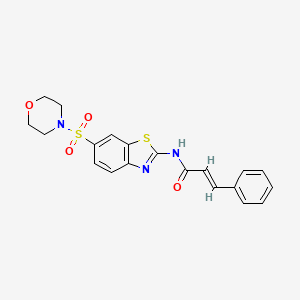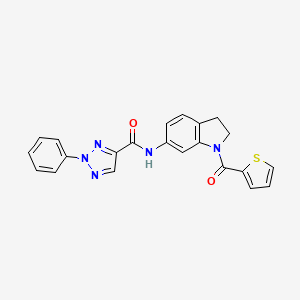![molecular formula C26H26N2O3 B2685559 N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide CAS No. 896279-22-4](/img/structure/B2685559.png)
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide” is a complex organic compound. Based on its name, it likely contains a pyrrolidinone group, which is a common feature in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving amide bond formation, cyclization, and aromatic substitution .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory . Unfortunately, specific structural data for this compound is not available.Chemical Reactions Analysis
The chemical reactivity of a compound is often predicted based on its functional groups and molecular orbital energies . This compound likely undergoes reactions typical of amides, aromatic compounds, and pyrrolidinones.Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on synthesizing and characterizing various compounds related to N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide. For example, the synthesis of novel derivatives of Naproxen, which involve the refluxing of specific propanoic acids with different substituted anilines, demonstrates the process of creating structurally related compounds. This synthesis method is critical for exploring the potential pharmacological applications of these compounds (Fernandes et al., 2014).
Molecular Interaction Studies
Molecular interaction studies are crucial for understanding how compounds like this compound interact with biological receptors. The interaction of related antagonists with the CB1 cannabinoid receptor has been studied, providing insights into the compound's potential therapeutic applications. Such studies employ molecular orbital methods and conformational analyses to predict how the compound binds to receptors, which is vital for drug design and development (Shim et al., 2002).
Polymer Chemistry Applications
Research into the electrochemical properties of novel aromatic poly(amino-amide)s reveals the compound's potential in materials science, specifically in applications requiring stable electrochromic behaviors. Such studies explore the synthesis of polyamides containing triphenylamine units and their solubility, thermal stability, and electrochromic properties. This research highlights the compound's versatility beyond pharmacological applications, showing its potential in creating advanced materials with specific electrical properties (Liou & Lin, 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-31-23-14-12-22(13-15-23)28-18-21(16-26(28)30)27-25(29)17-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,21,24H,16-18H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRDFCXTMXRQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-Prop-2-enyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]ethanenitrile](/img/structure/B2685477.png)

![N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2685480.png)

![1-(3-methoxypropyl)-9-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2685482.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2685483.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B2685489.png)





![N'-[(Z)-(4-methylphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2685495.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2685498.png)
